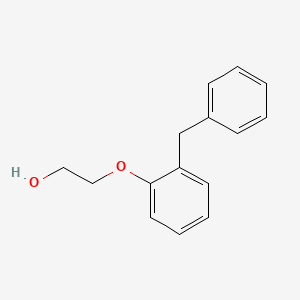
Calcium polystyrene sulfonate
Vue d'ensemble
Description
Calcium polystyrene sulfonate is a cation-exchange resin primarily used to treat hyperkalemia, a condition characterized by elevated potassium levels in the blood. This compound works by exchanging calcium ions for potassium ions in the gastrointestinal tract, thereby reducing potassium levels in the body .
Mécanisme D'action
Target of Action
Calcium polystyrene sulfonate (CPS) primarily targets potassium ions in the body . The compound’s role is to bind to these ions, which are crucial for various physiological processes, including nerve impulse transmission and muscle contraction .
Mode of Action
CPS works by exchanging its calcium ions for potassium ions in the digestive tract . Instead, the complex is excreted in the feces, thereby reducing the amount of potassium that can be absorbed into the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by CPS is the regulation of potassium levels in the body . By binding to potassium ions in the digestive tract, CPS prevents their absorption into the bloodstream . This action helps to lower high levels of potassium in the blood, a condition known as hyperkalemia .
Pharmacokinetics
It acts locally in the gut, binding to potassium ions and carrying them out of the body through fecal excretion .
Result of Action
The molecular effect of CPS action is the formation of a calcium-potassium complex that is excreted in the feces . Consequently, CPS helps to lower serum potassium levels, effectively treating hyperkalemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CPS. For instance, the presence of other medications in the digestive tract can affect the compound’s ability to bind to potassium ions . CPS can bind to various drugs within the digestive tract, potentially reducing their absorption and effectiveness . Therefore, it is recommended to separate the dosing of CPS from any other oral medications by at least three hours to avoid any potential interactions .
Analyse Biochimique
Biochemical Properties
Calcium polystyrene sulfonate interacts with various biomolecules in the body. It works by attaching to potassium ions in the gut, preventing potassium from entering the bloodstream and thereby reducing the levels of potassium in the blood . This interaction is crucial in the biochemical reactions involving the compound.
Cellular Effects
This compound influences cell function by altering the concentration of potassium ions, which play a vital role in maintaining cell membrane potential and transmitting nerve impulses . By reducing the levels of potassium in the blood, this compound can affect cellular processes such as cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the exchange of ions. When the resin reaches the large intestine, the hydrogen ions are exchanged for free potassium ions, and the resin is then eliminated in the feces . This process allows this compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that the resin can effectively remove excess potassium from the body over a period of time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on dosage effects in animal models are limited, it is known that the compound’s effectiveness in binding potassium ions can be influenced by the dosage .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the regulation of potassium levels in the body. It interacts with potassium ions in the gut, leading to a decrease in the absorption of potassium . This interaction can affect metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through the digestive system. After oral administration, it passes through the stomach and enters the small intestine, where it starts to exchange sodium ions for potassium ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium polystyrene sulfonate is synthesized by sulfonating polystyrene. The general reaction involves the addition of sulfonate groups to the polystyrene backbone using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction can be represented as:
(CH2CHC6H5)n+nSO3→(CH2CHC6H4SO3H)n
The degree of sulfonation can vary based on the reaction conditions .
Industrial Production Methods: In industrial settings, the sulfonated polystyrene is then neutralized with calcium hydroxide to form this compound. The process involves:
- Dissolving polystyrene in a suitable solvent.
- Sulfonating the dissolved polystyrene.
- Neutralizing the sulfonated product with calcium hydroxide.
- Purifying and drying the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium polystyrene sulfonate primarily undergoes ion-exchange reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable polymeric structure.
Common Reagents and Conditions: The ion-exchange reactions involve the exchange of calcium ions with other cations such as potassium, sodium, or hydrogen ions. These reactions occur under mild conditions, typically in aqueous solutions .
Major Products: The major product of these ion-exchange reactions is the corresponding polystyrene sulfonate salt, such as potassium polystyrene sulfonate when potassium ions are exchanged .
Applications De Recherche Scientifique
Calcium polystyrene sulfonate has a wide range of applications in scientific research and industry:
Comparaison Avec Des Composés Similaires
Sodium polystyrene sulfonate: Similar to calcium polystyrene sulfonate but exchanges sodium ions instead of calcium ions.
Sodium zirconium cyclosilicate: A newer compound used for treating hyperkalemia, which works by trapping potassium ions in the gastrointestinal tract.
Uniqueness: this compound is unique in its ability to avoid sodium retention, making it a preferable option for patients who need to manage both potassium and sodium levels .
Propriétés
IUPAC Name |
calcium;2-ethenylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Ca/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBYVKWTVVYTPL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7CaO3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28210-41-5 (Parent) | |
| Record name | Calcium polystyrene sulfonate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
223.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37286-92-3 | |
| Record name | Calcium polystyrene sulfonate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(1-(4-sulfophenyl)ethylen) calciumsalz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3069678.png)








![5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine](/img/structure/B3069745.png)

